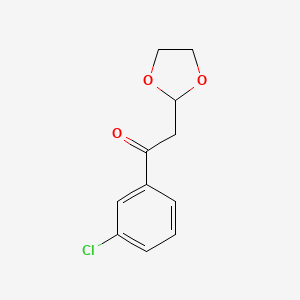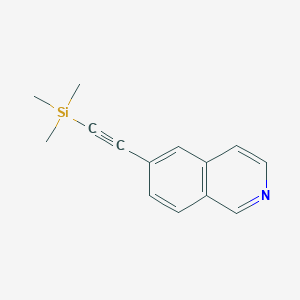
6-((Trimethylsilyl)ethynyl)isoquinoline
Übersicht
Beschreibung
6-((Trimethylsilyl)ethynyl)isoquinoline is an organic compound with the molecular formula C14H15NSi and a molecular weight of 225.36 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 6-((Trimethylsilyl)ethynyl)isoquinoline involves the use of 4-Bromoisoquinoline, which is dissolved in a mixture of tetrahydrofuran and dimethylformamide. The trimethylsilylacetylene and trimethylamine are then added under 0 °C . The reaction solution is evaporated and the crude product is extracted with ethyl acetate and evaporated under reduced pressure and purified .Molecular Structure Analysis
The molecular structure of 6-((Trimethylsilyl)ethynyl)isoquinoline includes a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its chemical inertness and large molecular volume .Chemical Reactions Analysis
The trimethylsilyl group in 6-((Trimethylsilyl)ethynyl)isoquinoline is characterized by its chemical inertness . It is used in organic chemistry as a protective group and can be used to derivatize certain non-volatile compounds such as alcohols, phenols, or carboxylic acids .Physical And Chemical Properties Analysis
6-((Trimethylsilyl)ethynyl)isoquinoline is a weak base, similar to pyridine and quinoline . It is a colorless liquid at room temperature with a somewhat unpleasant odor .Wissenschaftliche Forschungsanwendungen
Synthesis of Isoquinoline Alkaloids
- The trimethylsilyl group in compounds like 6-((Trimethylsilyl)ethynyl)isoquinoline is effective in controlling regiochemistry in tetrahydroisoquinoline synthesis. This is particularly evident in studies demonstrating the use of arylsilanes in directed Pictet-Spengler cyclizations (Miller & Tsang, 1988).
Catalytic Reactions
- Iridium-catalyzed addition reactions of ethynylsilane to quinolines and isoquinolines, including those activated by acyl chloride, have been facilitated using few Ir-complexes. This leads to good to high yields of certain dihydroisoquinolines (Yamazaki, Fujita, & Yamaguchi, 2004).
Palladium-Catalyzed Annulation
- A wide variety of isoquinoline and pyridine heterocycles can be prepared via palladium-catalyzed annulation of internal acetylenes. This methodology is particularly effective for aryl- or alkenyl-substituted alkynes, with trimethylsilyl-substituted alkynes also undergoing this process (Roesch, Zhang, & Larock, 2001).
MultiComponent Reactions for Anti-parasitic Compounds
- Trimethylsilyl chloride acts as an efficient activating agent in isocyanide-based reactions involving isoquinolines. This leads to significant activity against Trypanosoma brucei and T. cruzi, suggesting potential applications in anti-parasitic drug development (Luque et al., 2019).
Synthesis of Quinolines
- Sulfuric acid-promoted condensation cyclization of 2-(2-(trimethylsilyl) ethynyl)anilines with arylaldehydes in alcoholic solvents has been developed as an efficient method for synthesizing 4-alkoxy-2-arylquinolines (Wang et al., 2009).
Anticancer Activity
- The synthesis of 4-tetrazolyl-3,4-dihydroquinazoline derivatives, achieved through a one-pot sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization reaction, showed potential in inhibiting breast cancer cells (Xiong et al., 2022).
Eigenschaften
IUPAC Name |
2-isoquinolin-6-ylethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-14-11-15-8-6-13(14)10-12/h4-6,8,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOHUADOYDRLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728455 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Trimethylsilyl)ethynyl)isoquinoline | |
CAS RN |
1105710-05-1 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

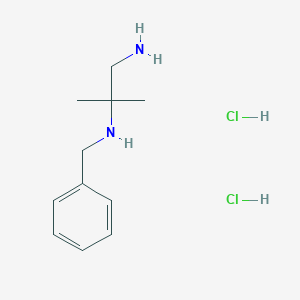
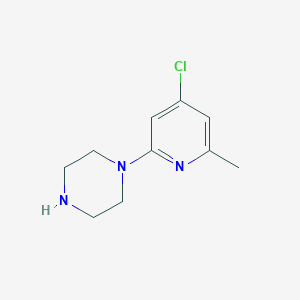
![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)
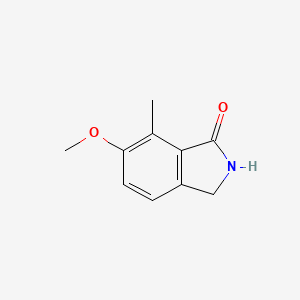
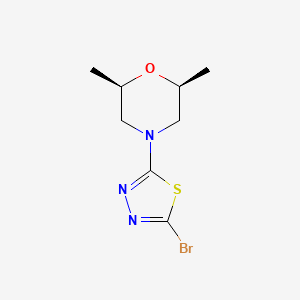
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
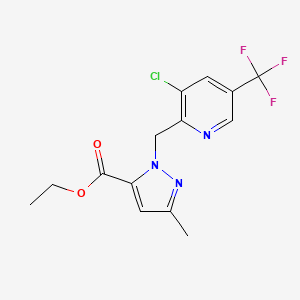
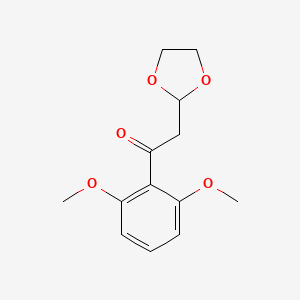
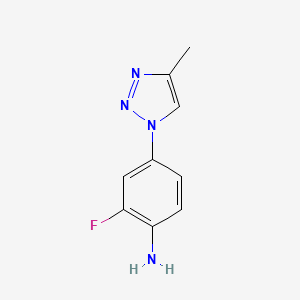
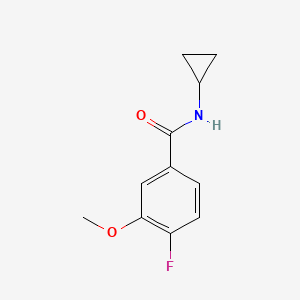
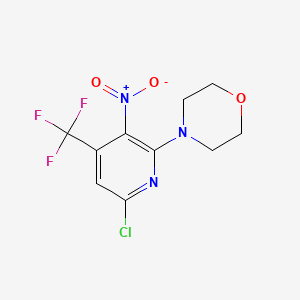
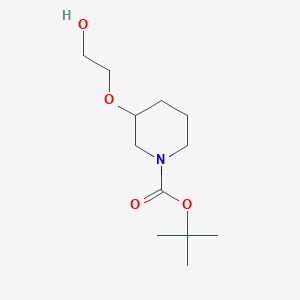
![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)
